

Comprehensive Analytical Characterization of 5,8-Dioxaspiro[3.4]octan-2-ol

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Compound of Interest

Compound Name: 5,8-dioxaspiro[3.4]octan-2-ol

CAS No.: 1802988-78-8

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Abstract

This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of **5,8-dioxaspiro[3.4]octan-2-ol**, a spirocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational analytical principles with predicted data based on its chemical structure. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure comprehensive and reliable characterization.

Introduction: The Need for Rigorous Characterization

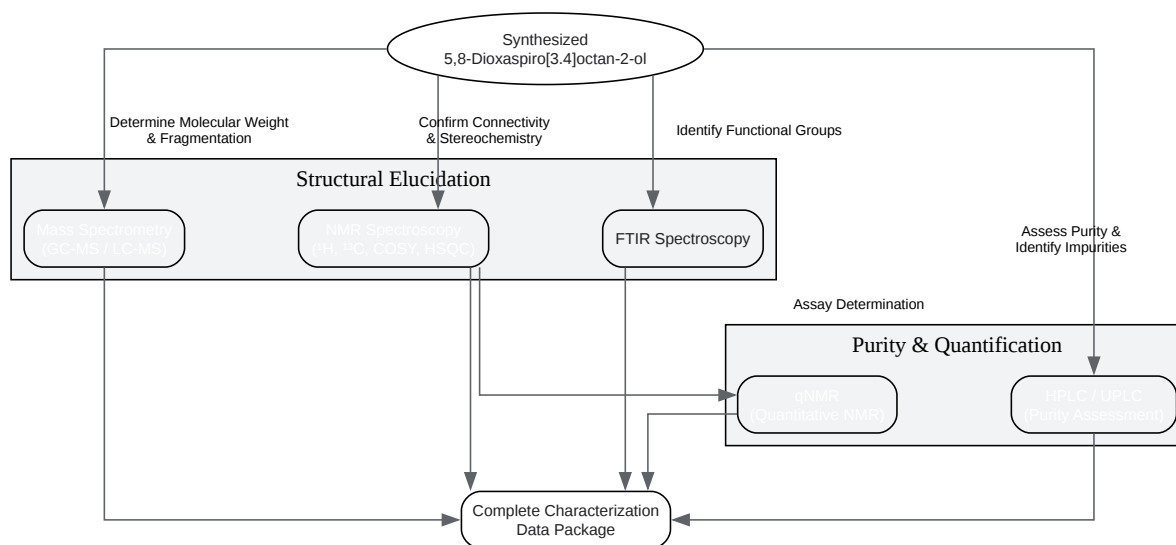
5,8-Dioxaspiro[3.4]octan-2-ol is a unique bifunctional molecule featuring a spiroketal and a secondary alcohol within a compact cyclobutane framework. Spirocycles are of increasing interest in drug discovery as they provide three-dimensional complexity that can lead to

improved physicochemical properties and novel intellectual property. The precise arrangement of atoms and the presence of stereocenters necessitate a multi-technique analytical approach to confirm identity, structure, and purity.

The protocols and methodologies outlined herein are designed to be a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they offer a high degree of confidence in the final characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and quality control who require a robust framework for analyzing novel chemical entities.

Integrated Analytical Workflow

A comprehensive characterization of **5,8-Dioxaspiro[3.4]octan-2-ol** relies on the integration of multiple analytical techniques. Each method interrogates different properties of the molecule, from atomic connectivity to functional groups and purity. The following workflow ensures a thorough and validated analysis.



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Caption: Integrated workflow for the characterization of **5,8-dioxaspiro[3.4]octan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[1]

Predicted ^1H and ^{13}C NMR Data

The structure of **5,8-dioxaspiro[3.4]octan-2-ol** ($\text{C}_6\text{H}_{10}\text{O}_3$) dictates a specific set of expected NMR signals. The molecule possesses a plane of symmetry bisecting the O-C-O bonds of the ketal and passing through C2 and the spiro-carbon C4. However, the presence of the hydroxyl group at C2, a stereocenter, removes this symmetry, making all carbons and diastereotopic protons magnetically non-equivalent. Therefore, we predict 6 distinct signals in the ^{13}C NMR spectrum and a complex ^1H NMR spectrum.[2]

Assignment	Predicted ^{13}C Shift (ppm)	Predicted ^1H Shift (ppm)	Predicted ^1H Multiplicity	Integration
C1/C3 (CH_2)	~40-50	~2.0 - 2.8	m	4H
C2 (CH-OH)	~65-75	~4.0 - 4.5	m	1H
C4 (Spiro-C)	~105-115	-	-	-
C6/C7 (O-CH_2)	~60-70	~3.8 - 4.2	m	4H
OH	-	Variable (e.g., 1.5-4.0)	br s	1H

Note: These are estimated chemical shifts based on standard functional group ranges. Actual values may vary depending on solvent and other experimental conditions. The cyclobutane ring protons are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl_3) is a good first choice for its excellent solubilizing power for moderately polar organics. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard for achieving good signal-to-noise in a reasonable time.

Protocol:

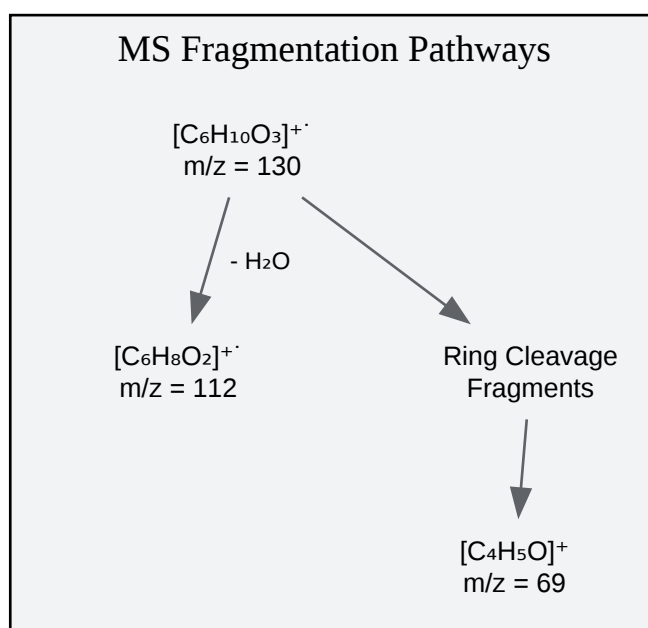
- Sample Preparation: Accurately weigh 5-10 mg of **5,8-dioxaspiro[3.4]octan-2-ol** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire a standard ^1H NMR spectrum (e.g., 16-32 scans).
 - Acquire a standard ^{13}C NMR spectrum (e.g., using a broadband proton-decoupled pulse sequence like PENDANT or DEPT to gain information on the number of attached protons).
[3]
 - (Optional but Recommended) Acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons) for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues.[1] The choice of ionization technique is crucial.

Predicted Mass Spectrum Data

- Molecular Formula: C₆H₁₀O₃
- Monoisotopic Mass: 130.06299 Da
- Ionization & Expected Ions:
 - Electron Ionization (EI) for GC-MS: Expect a molecular ion peak (M⁺) at m/z 130. Key fragments may include [M-H₂O]⁺ (m/z 112) from the loss of water, and fragments from the cleavage of the cyclobutane or ketal rings.
 - Electrospray Ionization (ESI) for LC-MS: Expect protonated or sodiated adducts in positive ion mode, such as [M+H]⁺ at m/z 131.0703 or [M+Na]⁺ at m/z 153.0522. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 129.0557 might be observed.[4]



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Caption: Predicted EI-MS fragmentation for **5,8-dioxaspiro[3.4]octan-2-ol**.

Experimental Protocol: GC-MS Analysis

Rationale: GC-MS is suitable for volatile and thermally stable compounds. The alcohol functional group may cause peak tailing on standard non-polar GC columns; derivatization or

the use of a polar column can mitigate this.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.[\[5\]](#)
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
- MS Conditions (EI):
 - Ion Source Temperature: 230°C.
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 200.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[\[6\]](#)

Predicted FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200	O-H stretch, broad	Secondary Alcohol
2980 - 2850	C-H stretch	Aliphatic CH, CH ₂
1150 - 1050	C-O stretch, strong	Ketal & Secondary Alcohol

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR is a modern technique that requires minimal sample preparation and is suitable for liquids and solids.

Protocol:

- Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Chromatographic Analysis for Purity Assessment

Chromatography separates the target compound from impurities, allowing for accurate purity determination.[8] Reverse-phase HPLC is a versatile and widely used method for this purpose.

Experimental Protocol: Reverse-Phase HPLC

Rationale: For a polar molecule like **5,8-dioxaspiro[3.4]octan-2-ol**, which lacks a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary. An isocratic method is often sufficient for a preliminary purity screen.

Protocol:

- Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection.[9]
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The ratio may need to be optimized to achieve a retention time of 5-10 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
 - Injection Volume: 10 µL.
- Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components (Area Percent method). For accurate quantification, a calibration curve with a certified reference standard is required.

Conclusion

The analytical characterization of **5,8-dioxaspiro[3.4]octan-2-ol** requires a synergistic application of NMR, MS, FTIR, and HPLC. By systematically applying the protocols detailed in this guide, researchers can unambiguously confirm the structure of the molecule, identify and quantify impurities, and generate a comprehensive data package suitable for publication,

patent applications, or regulatory submissions. The convergence of data from these orthogonal techniques provides the highest level of scientific confidence in the identity and quality of this novel chemical entity.

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